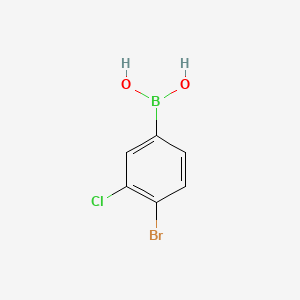

(4-Bromo-3-chlorophenyl)boronic acid

Description

BenchChem offers high-quality (4-Bromo-3-chlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-chlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrClO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQSXMYVYQZQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675402 | |

| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-28-4 | |

| Record name | B-(4-Bromo-3-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Bromo-3-chlorophenyl)boronic acid physical and chemical properties

An In-depth Technical Guide to (4-Bromo-3-chlorophenyl)boronic acid

Introduction

(4-Bromo-3-chlorophenyl)boronic acid is a substituted arylboronic acid that has emerged as a critical building block in modern synthetic organic chemistry.[1] Its unique substitution pattern—a bromine and a chlorine atom on the phenyl ring—offers medicinal chemists and materials scientists a versatile scaffold for creating complex molecular architectures. The presence of multiple, orthogonally reactive halogen sites, combined with the synthetically tractable boronic acid moiety, allows for selective and sequential cross-coupling reactions. This guide provides an in-depth analysis of its physical and chemical properties, field-proven applications, and detailed experimental protocols, designed for researchers and professionals in drug development and materials science.

Nomenclature and Structural Identity

The structural integrity and unambiguous identification of a reagent are paramount for reproducible and reliable synthetic outcomes.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophilic partner).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex. [2]The choice of base is critical and can significantly impact reaction yield and rate.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue. [3]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for coupling (4-Bromo-3-chlorophenyl)boronic acid with a generic aryl bromide. The causality behind each step is explained to ensure adaptability and troubleshooting.

Objective: To synthesize 4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile.

Reactants:

-

(4-Bromo-3-chlorophenyl)boronic acid (1.0 eq)

-

4-Bromobenzonitrile (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Workflow Diagram:

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

-

Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-3-chlorophenyl)boronic acid (0.986 mmol, 1.0 eq) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (5 mol %). [4] * Causality: A Schlenk flask allows the reaction to be performed under an inert atmosphere, which is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Addition of Reagents: Add the coupling partner, 4-bromobenzonitrile (1.08 mmol, 1.2 eq), and the base, such as potassium phosphate (K₃PO₄) (1.972 mmol, 2.0 eq). [4] * Causality: An excess of the coupling partner can help drive the reaction to completion. The base is essential for the transmetalation step. K₃PO₄ is a moderately strong base often effective in these couplings.

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add the solvent system, for example, 6 mL of 1,4-dioxane and 1.5 mL of distilled water, via syringe. [4]The solvents should be degassed beforehand by sparging with an inert gas.

-

Causality: A mixed solvent system is often used to dissolve both the organic reagents and the inorganic base. Degassing the solvent removes dissolved oxygen that could deactivate the catalyst.

-

-

Reaction: Place the flask in a preheated oil bath at 70-80 °C and stir vigorously for 18-22 hours. [4] * Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Monitoring prevents premature or unnecessarily long reaction times, saving time and minimizing the formation of byproducts.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting organic products. Brine helps to break up emulsions and remove residual water.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired biphenyl compound.

-

Causality: Chromatography separates the product from unreacted starting materials, the catalyst, and any byproducts, yielding a pure compound for subsequent use or analysis.

-

PART 3: Synthesis Pathway

Understanding the synthesis of (4-Bromo-3-chlorophenyl)boronic acid itself provides insight into potential impurities and cost drivers. A common method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester. [5][6] General Procedure:

-

Formation of Organometallic Reagent: Start with a suitable precursor, such as 1,4-dibromo-2-chlorobenzene. React it with an organolithium reagent like n-butyllithium at low temperature (-78 °C) in an anhydrous solvent like THF. [5]This selectively forms an aryllithium species via lithium-halogen exchange at one of the bromine positions.

-

Borylation: Treat the aryllithium intermediate with an electrophilic boron source, typically trimethyl borate, while maintaining the low temperature. [5]3. Hydrolysis: After the reaction, the mixture is warmed to room temperature and quenched with an acidic aqueous solution (e.g., HCl). This hydrolyzes the resulting boronate ester to the desired boronic acid. [5]4. Isolation: The product is then extracted into an organic solvent, washed, dried, and purified, often by recrystallization. [5]

PART 4: Safety and Handling

As with any chemical reagent, proper handling of (4-Bromo-3-chlorophenyl)boronic acid is essential for laboratory safety.

Table 3: GHS Hazard Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | ||

| Signal Word | Warning | ||

| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Precautionary Statements | P261, P280, P302+P352, P304+P340 | Avoid breathing dust. Wear protective gloves/clothing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. | [7]|

Handling Recommendations

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [7]* First Aid:

Conclusion

(4-Bromo-3-chlorophenyl)boronic acid is a high-value synthetic intermediate whose utility is centered on its performance in palladium-catalyzed cross-coupling reactions. Its di-halogenated structure provides a platform for sequential, site-selective modifications, making it a powerful tool for constructing diverse and complex molecules. By understanding its fundamental properties, mastering its application in key reactions like the Suzuki-Miyaura coupling, and adhering to strict safety protocols, researchers can effectively leverage this reagent to advance programs in drug discovery and materials science.

References

-

(4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem - NIH. [Link]

-

4-Bromophenylboronic acid 102340 - Safety Data Sheet. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

-

Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic... | Download Scientific Diagram - ResearchGate. [Link]

-

Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... - ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]

Sources

- 1. 4-Bromo-3-chlorophenylboronic acid [synhet.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide on the Structure Elucidation and Spectral Data of (4-Bromo-3-chlorophenyl)boronic acid

Introduction

(4-Bromo-3-chlorophenyl)boronic acid is a vital bifunctional organoboron reagent extensively used in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The strategic placement of bromo, chloro, and boronic acid functionalities on the phenyl ring offers multiple, distinct reaction sites, enabling the regioselective synthesis of complex biaryls, pharmaceutical intermediates, and advanced materials.

This technical guide provides a comprehensive framework for the structural elucidation of (4-bromo-3-chlorophenyl)boronic acid. We will delve into the core spectroscopic techniques required for its characterization, focusing on the causal links between molecular structure and spectral output. The protocols and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the practical insights necessary for the unambiguous identification and quality assessment of this and similar arylboronic acids.

Molecular Structure and Physicochemical Properties

The unequivocal starting point for any analysis is the compound's fundamental structure and its associated physical properties. (4-Bromo-3-chlorophenyl)boronic acid features a phenyl ring substituted at position 1 with a boronic acid [-B(OH)₂] group, at position 3 with a chlorine atom, and at position 4 with a bromine atom. This specific substitution pattern is the primary determinant of its chemical reactivity and unique spectral signature.

Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly in the solid state.[4] This is a result of intermolecular dehydration and is a key characteristic of this class of compounds.

Table 1: Physicochemical Properties of (4-Bromo-3-chlorophenyl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 1217501-28-4 | [5][6] |

| Molecular Formula | C₆H₅BBrClO₂ | [6][7] |

| Molecular Weight | 235.27 g/mol | [6] |

| Appearance | Solid (White to off-white powder) | [6] |

| Purity | Typically ≥95% | [6] |

| Storage | Store at room temperature under an inert atmosphere. | [6] |

The Elucidation Pathway: A Multi-Technique Approach

Confirming the structure of (4-bromo-3-chlorophenyl)boronic acid is not accomplished by a single technique but by the logical integration of data from several orthogonal analytical methods. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms identity, purity, and structure.

Caption: Logical workflow for the structural elucidation of (4-bromo-3-chlorophenyl)boronic acid.

Spectroscopic & Spectrometric Data Interpretation

1. Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint to verify the molecular weight and, critically for this molecule, its elemental composition. The presence of both bromine and chlorine provides a highly characteristic isotopic signature.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (e.g., 3-4 kV) to the ESI needle to generate gas-phase ions. Analysis is typically performed in negative ion mode to observe the [M-H]⁻ ion.

-

Mass Analysis: Analyze the ions using a TOF mass analyzer, which offers high resolution and mass accuracy.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation The most telling feature is the molecular ion cluster. Due to the natural abundances of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of four peaks, providing definitive evidence for the presence of one Br and one Cl atom.

Table 2: Expected MS Isotopic Cluster for [C₆H₅BBrClO₂ - H]⁻

| Isotopic Composition | Calculated m/z | Relative Abundance |

| ¹¹B⁷⁹Br³⁵Cl | ~231.93 | ~100% |

| ¹¹B⁸¹Br³⁵Cl | ~233.93 | ~97% |

| ¹¹B⁷⁹Br³⁷Cl | ~233.93 | ~32% |

| ¹¹B⁸¹Br³⁷Cl | ~235.93 | ~31% |

Note: The peaks at m/z ~233.93 will merge due to the similar masses of the isotopic combinations. The observed pattern should be compared against a simulated spectrum for C₆H₄BBrClO₂⁻ to confirm the elemental formula.

2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance, ATR-IR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation The IR spectrum will be dominated by vibrations characteristic of the boronic acid group and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality |

| 3500–3200 (Broad) | O–H stretch | Boronic Acid (-OH) | The broadness is due to strong intermolecular hydrogen bonding, a hallmark of boronic acids. |

| ~1350 | B–O stretch | Boronic Acid (B-O) | This strong absorption confirms the presence of the boron-oxygen single bond. |

| ~1600–1450 | C=C stretch | Aromatic Ring | These bands are characteristic of the carbon-carbon double bonds within the phenyl ring. |

| ~1100–1000 | B–C stretch | Aryl-Boron Bond | Confirms the covalent bond between the aromatic ring and the boron atom. |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of the molecule's carbon-hydrogen framework.

¹H NMR provides detailed information about the chemical environment, number, and connectivity of the protons.

Experimental Protocol (400 MHz)

-

Sample Preparation: Dissolve 5–10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is often the solvent of choice for boronic acids as the acidic -B(OH)₂ protons are more readily observed and do not exchange as rapidly as in other solvents like CDCl₃ or D₂O.

-

Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

Data Interpretation The aromatic region of the spectrum is diagnostic for the 1,3,4-substitution pattern. We expect three distinct signals corresponding to the three protons on the phenyl ring.

Sources

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. mdpi-res.com [mdpi-res.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-chlorophenylboronic acid [synhet.com]

- 6. (4-Bromo-3-chlorophenyl)boronic acid | 1217501-28-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to (4-Bromo-3-chlorophenyl)boronic acid: Synthesis, Applications, and Safety

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-chlorophenyl)boronic acid is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, offers multiple points for chemical modification, making it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in palladium-catalyzed cross-coupling reactions, and essential safety and handling information.

Core Compound Identification

-

Chemical Name: (4-Bromo-3-chlorophenyl)boronic acid

-

CAS Number: 1217501-28-4[1]

-

Molecular Formula: C₆H₅BBrClO₂

Table 1: Physicochemical Properties of (4-Bromo-3-chlorophenyl)boronic acid

| Property | Value | Source |

| Molecular Weight | 235.27 g/mol | |

| Appearance | Solid | |

| Boiling Point | 361.8 ± 52.0 °C at 760 mmHg | |

| Purity | Typically ≥95% | |

| Storage | Store at room temperature |

Synthesis of (4-Bromo-3-chlorophenyl)boronic acid: A Step-by-Step Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (either a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[2] The following is a generalized, yet detailed, experimental protocol for the synthesis of (4-Bromo-3-chlorophenyl)boronic acid, adapted from established methods for structurally similar compounds.[3][4] The starting material for this synthesis is 1-bromo-2-chloro-4-iodobenzene.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-iodobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and there is a noticeable exotherm.

-

Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to the cooled Grignard reagent via a dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude (4-Bromo-3-chlorophenyl)boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford the pure product.

Caption: Synthesis of (4-Bromo-3-chlorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[5][6][7] (4-Bromo-3-chlorophenyl)boronic acid is an excellent substrate for these reactions, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds, which are prevalent motifs in many pharmaceutical agents and functional materials.[8]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

-

To a reaction vessel, add (4-Bromo-3-chlorophenyl)boronic acid (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[10] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive as enzyme inhibitors.[11]

While specific applications of (4-Bromo-3-chlorophenyl)boronic acid in marketed drugs are not extensively documented in publicly available literature, its utility as a synthetic intermediate is clear. The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, providing a powerful tool for the synthesis of complex, highly functionalized molecules. This makes it a valuable building block in the discovery and development of new therapeutic agents. For instance, halogenated phenylboronic acids have been investigated for their antibacterial and antibiofilm activities.[11]

Safety, Handling, and Storage

As with all laboratory chemicals, (4-Bromo-3-chlorophenyl)boronic acid should be handled with appropriate care.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

For the purpose of structural verification, the following are typical spectral data for arylboronic acids. While specific spectra for (4-Bromo-3-chlorophenyl)boronic acid should be acquired for each synthesized batch, representative data for similar compounds are available in the literature.[13][14] ChemicalBook provides access to the 1H NMR spectrum for (4-Bromo-3-chlorophenyl)boronic acid.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the phenyl ring. The hydroxyl protons of the boronic acid group often appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring. The carbon atom attached to the boron atom will have a characteristic chemical shift.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The isotopic pattern resulting from the presence of bromine and chlorine will be a key diagnostic feature.

References

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". RSC. [Link]

-

New Journal of Chemistry Supporting Information. RSC. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

-

(4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599. PubChem. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299. PubChem. [Link]

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers. [Link]

-

The Versatile Role of 3-Chlorophenylboronic Acid in Chemical Synthesis. Autechaux. [Link]

-

110140 - Phenylboronic acid - Safety Data Sheet. Labbox. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

Sources

- 1. 4-Bromo-3-chlorophenylboronic acid(1217501-28-4) 1H NMR spectrum [chemicalbook.com]

- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 12. aksci.com [aksci.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

Mechanism of Action of (4-Bromo-3-chlorophenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling: A Technical Guide

This guide provides an in-depth exploration of the mechanism of action for (4-Bromo-3-chlorophenyl)boronic acid in the context of palladium-catalyzed cross-coupling reactions. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to elucidate the underlying principles that govern these powerful synthetic transformations. We will dissect the renowned Suzuki-Miyaura catalytic cycle, focusing on the specific role and behavior of this dihalogenated boronic acid, and explain the causality behind common experimental choices that ensure reaction success and selectivity.

The Cornerstone of Modern Synthesis: The Suzuki-Miyaura Reaction

The palladium-catalyzed cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, represents a pillar of modern organic synthesis.[1][2] The Suzuki-Miyaura variant is particularly favored due to its use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[3][4] (4-Bromo-3-chlorophenyl)boronic acid is a valuable building block within this framework, not just for the carbon-carbon bond it forms via its boronic acid moiety, but for the synthetic potential locked within its halogenated aromatic ring.[5]

The overall transformation involves coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding each step is critical to harnessing the full potential of substrates like (4-Bromo-3-chlorophenyl)boronic acid.

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Deeper Dive: The Three Pillars of the Catalytic Cycle

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂.[9] This coordinatively unsaturated Pd(0) complex undergoes oxidative addition with an organohalide (Ar-X).[4][10] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate.[11][12]

The efficiency of this step, which is often rate-determining, is highly dependent on the C-X bond dissociation energy.[4][13] The reactivity order is a foundational principle in designing selective reactions: C-I > C-Br > C-OTf > C-Cl > C-F .[13][14] This predictable reactivity is the key to the strategic use of polyhalogenated compounds.

Transmetalation: The Role of (4-Bromo-3-chlorophenyl)boronic Acid

This is the crucial step where the (4-Bromo-3-chlorophenyl)boronic acid enters the cycle. Boronic acids themselves are generally poor nucleophiles and do not readily transmetalate.[1]

Causality of Base Activation: The presence of a base is essential. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyborate [ArB(OH)₃]⁻.[15][16] This activation increases the electron density on the boron atom and enhances the polarization of the carbon-boron bond, making the organic group more readily transferable to the electrophilic palladium(II) center.[15]

The (4-bromo-3-chlorophenyl)trihydroxyborate then coordinates to the Pd(II) complex. The organic moiety is transferred from boron to palladium, displacing a ligand (typically the halide from the oxidative addition step), to form a new diorganopalladium(II) intermediate.[17] The choice of a weak base and aqueous solvent mixtures often favors a pathway where a palladium hydroxo complex reacts directly with the neutral boronic acid.[16]

Reductive Elimination: Forging the New Bond

The final step is the reductive elimination from the diorganopalladium(II) intermediate.[6] The two organic groups (the one from the organohalide and the (4-bromo-3-chlorophenyl) group) couple to form the desired biaryl product with a new carbon-carbon single bond. This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6] This step is typically fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond.

The Strategic Advantage: Chemoselectivity of Dihalogenated Substrates

While the boronic acid group dictates the molecule's participation in the Suzuki coupling, the true synthetic power of (4-Bromo-3-chlorophenyl)boronic acid lies in the two halogen atoms that remain on its ring post-coupling. The product of the initial reaction is a biaryl compound that still contains a C-Br and a C-Cl bond.

Given the reactivity hierarchy of halogens in oxidative addition (C-Br >> C-Cl), these two sites can be addressed sequentially in subsequent cross-coupling reactions.[13][14] This is a field-proven strategy for building molecular complexity. A researcher can first perform a Suzuki coupling using the boronic acid, then selectively target the C-Br bond in a second coupling reaction (e.g., another Suzuki, Heck, or Sonogashira reaction) under conditions that leave the more robust C-Cl bond untouched.[18] Finally, under more forcing conditions, the C-Cl bond can be functionalized, allowing for the programmed, site-specific synthesis of trisubstituted aromatic compounds. This substrate-controlled selectivity is a cornerstone of efficient and elegant synthetic design.[14]

Exemplary Experimental Protocol & Workflow

This protocol details a representative Suzuki-Miyaura coupling to illustrate the practical application of the principles discussed.

Reaction: Synthesis of 4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| (4-Bromo-3-chlorophenyl)boronic acid | 235.27 | 282 mg | 1.2 |

| 4-Iodobenzonitrile | 229.01 | 229 mg | 1.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |

| Tricyclohexylphosphine (PCy₃) | 280.49 | 22.4 mg | 0.08 (8 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 |

| Toluene | - | 8 mL | - |

| Water | - | 2 mL | - |

Step-by-Step Methodology:

-

Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (4-Bromo-3-chlorophenyl)boronic acid (282 mg, 1.2 mmol), 4-iodobenzonitrile (229 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PCy₃ (22.4 mg, 0.08 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic activity.

-

Solvent Addition: Add toluene (8 mL) and water (2 mL) via syringe. Causality: A biphasic solvent system is common. Toluene dissolves the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours. Causality: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 4-iodobenzonitrile is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. oxidative addition and palladium coupling [employees.csbsju.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Bromo-3-chlorophenylboronic acid [synhet.com]

- 6. fiveable.me [fiveable.me]

- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. web.uvic.ca [web.uvic.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]

- 17. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

fundamental reactivity of (4-Bromo-3-chlorophenyl)boronic acid

An In-depth Technical Guide to the Fundamental Reactivity of (4-Bromo-3-chlorophenyl)boronic acid

Introduction

(4-Bromo-3-chlorophenyl)boronic acid is a versatile bifunctional organoboron reagent that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility stems from the presence of three distinct reactive sites: a boronic acid group and two different halogen atoms (bromine and chlorine) on the phenyl ring. This unique arrangement allows for sequential and regioselective functionalization, making it a valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the core reactivity of (4-Bromo-3-chlorophenyl)boronic acid, with a focus on its participation in cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind the selection of reaction parameters.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value |

| CAS Number | 1217501-28-4[1][2][3][4] |

| Molecular Formula | C₆H₅BBrClO₂[1][4][5] |

| Molecular Weight | 235.28 g/mol [4][5] |

| Physical Form | Solid, off-white powder[1][5][6] |

| Boiling Point | 361.8 ± 52.0 °C at 760 mmHg[1] |

| Purity | Typically available in 95-98% purity[1][2] |

| Storage | Store at room temperature or in an inert atmosphere.[1] Keep container tightly closed in a dry, well-ventilated place.[6][7] |

Stability and Storage

Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). It is recommended to store (4-Bromo-3-chlorophenyl)boronic acid in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.

Safety and Handling

(4-Bromo-3-chlorophenyl)boronic acid is classified as harmful and an irritant.[1][4]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1][8] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6][7]

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid breathing dust.[6] Wash hands thoroughly after handling.[7] In case of contact with eyes, rinse cautiously with water for several minutes.[7][9]

Core Reactivity and Mechanistic Insights

The reactivity of (4-Bromo-3-chlorophenyl)boronic acid is dominated by the versatile boronic acid moiety and the differential reactivity of its two halogen substituents. This allows for a strategic, stepwise approach to molecular construction.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds.[10][11] (4-Bromo-3-chlorophenyl)boronic acid serves as the organoboron partner, allowing the introduction of the 4-bromo-3-chlorophenyl scaffold onto various organic molecules.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Bromo-3-chloro-1,1'-biphenyl

This protocol describes a typical Suzuki-Miyaura coupling using (4-Bromo-3-chlorophenyl)boronic acid and iodobenzene.

-

Reagent Preparation: To a flame-dried Schlenk flask, add (4-Bromo-3-chlorophenyl)boronic acid (1.0 equiv), iodobenzene (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).[12]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[13]

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[13] Other catalysts, such as those with bulky phosphine ligands, can also be effective, particularly for less reactive aryl chlorides.[11]

-

Base: The base (e.g., K₂CO₃, CsF) is crucial for activating the boronic acid to form the boronate species, which facilitates the transmetalation step.[11][14]

-

Solvent: A biphasic solvent system like dioxane/water or THF/water is often used to dissolve both the organic substrates and the inorganic base.[14]

Regioselectivity: A key feature of this reagent is the potential for selective coupling. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step.[15] This allows for subsequent functionalization at the less reactive C-Cl position under more forcing conditions.

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N), from arylboronic acids.[16][17] This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

Mechanistic Rationale: While the precise mechanism can be complex and substrate-dependent, it is generally accepted to proceed through a copper(II) or copper(III) intermediate.[16][18] The arylboronic acid transmetalates its aryl group to a copper(II) salt. The resulting copper-aryl species then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) intermediate furnishes the C-N or C-O bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle.[16][18]

Caption: A generalized catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Experimental Protocol: N-Arylation of Aniline

This protocol outlines the coupling of (4-Bromo-3-chlorophenyl)boronic acid with aniline.

-

Reaction Setup: In a round-bottom flask, combine (4-Bromo-3-chlorophenyl)boronic acid (1.0 equiv), aniline (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 0.1 equiv), and a suitable base such as pyridine (2.0 equiv).[16]

-

Solvent: Add a solvent like dichloromethane (DCM) or methanol.

-

Reaction Conditions: Stir the mixture at room temperature, open to the air, for 24-72 hours.[16] The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-(4-bromo-3-chlorophenyl)aniline product.

Causality of Experimental Choices:

-

Catalyst: Copper(II) acetate is a common and inexpensive catalyst for Chan-Lam couplings.[18]

-

Oxidant: A key advantage of this reaction is that it can often be run open to the air, using atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[18]

-

Conditions: The reaction is notable for its mild conditions, often proceeding at room temperature without the need for rigorously anhydrous or anaerobic setups, which is a significant advantage over many palladium-catalyzed methods.[16][18]

Other Transformations

Beyond the cornerstone cross-coupling reactions, the boronic acid functional group can undergo several other useful transformations.

-

Oxidation to Phenols: The boronic acid can be oxidized to the corresponding phenol (4-bromo-3-chlorophenol) using reagents such as hydrogen peroxide (H₂O₂) under basic conditions or other oxidizing agents.[19] This provides a regioselective method for introducing a hydroxyl group.

-

Conversion to Aryl Azides: In the presence of a copper catalyst and an azide source (e.g., sodium azide), arylboronic acids can be converted into aryl azides.[20] These products are valuable intermediates, particularly in "click chemistry" for synthesizing triazoles.

-

Protodeboronation: Under certain conditions, particularly in aqueous media, arylboronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is typically an undesired side reaction but is important to consider during reaction design and optimization.

Conclusion

(4-Bromo-3-chlorophenyl)boronic acid is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature allows for a range of selective transformations, primarily driven by the well-established reactivity of the boronic acid group in Suzuki-Miyaura and Chan-Lam couplings. The differential reactivity between the C-Br and C-Cl bonds further enhances its utility, enabling chemists to perform sequential functionalizations and construct complex, highly substituted aromatic systems. A firm grasp of its fundamental reactivity, coupled with careful selection of catalysts and reaction conditions, unlocks its full potential for innovation in drug discovery and materials science.

References

-

Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Wexler, R. P., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters. Available at: [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]

-

Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. (2014). ResearchGate. Available at: [Link]

-

Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Arylboronic Acid Catalyzed Reductive Alkylation of Azoarenes to N‐Alkylated Hydrazines. (2022). Chemistry – An Asian Journal. Available at: [Link]

-

Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (2023). RSC Advances. Available at: [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 7, 2026, from [Link]

-

Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. (2011). National Institutes of Health. Available at: [Link]

-

Simon, J., et al. (2000). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. (2018). ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. (2018). PubMed Central. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Bromo-3-chlorophenylboronic acid [synhet.com]

- 3. 4-Bromo-3-chlorophenylboronic acid | 1217501-28-4 [chemicalbook.com]

- 4. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 5. Boronic acid, B-(3-bromo-4-chlorophenyl)- | CymitQuimica [cymitquimica.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chan-Lam Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the synthesis of (4-Bromo-3-chlorophenyl)boronic acid

An In-depth Technical Guide on the Synthesis of (4-Bromo-3-chlorophenyl)boronic acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and application of (4-Bromo-3-chlorophenyl)boronic acid (CAS No: 1217501-28-4). This versatile bifunctional reagent is a critical building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures through sequential cross-coupling reactions.

Strategic Importance in Synthesis

(4-Bromo-3-chlorophenyl)boronic acid is a substituted arylboronic acid that serves as a pivotal intermediate in medicinal chemistry and materials science. Its value lies in the differential reactivity of its two halogen substituents—bromine and chlorine—in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[][2] Typically, the carbon-bromine bond is more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond.[] This reactivity gradient allows for regioselective functionalization, enabling chemists to first couple at the bromine-bearing position and subsequently modify the chlorine-bearing position in a stepwise fashion. This strategic control is invaluable for the efficient synthesis of polysubstituted biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[2][3]

Principal Synthetic Pathways

The synthesis of (4-Bromo-3-chlorophenyl)boronic acid predominantly relies on the formation of an organometallic intermediate from a dihalogenated precursor, followed by quenching with a boron electrophile. The two most prevalent methods are via organolithium or Grignard reagents.

Pathway I: Directed Lithiation and Borylation

This is arguably the most common and efficient laboratory-scale method. It leverages the facile halogen-metal exchange between an aryl halide and an organolithium reagent at cryogenic temperatures.

Core Principle: The synthesis begins with a 1,4-dihalo-2-chlorobenzene, typically 1,4-dibromo-2-chlorobenzene or 1-bromo-2-chloro-4-iodobenzene. The greater reactivity of the C-I or C-Br bond at the 4-position compared to the C-Cl bond at the 3-position allows for selective metalation. The resulting aryllithium species is a potent nucleophile that readily attacks an electrophilic boron source, such as a trialkyl borate.

Causality of Experimental Choices:

-

Starting Material: 1,4-dibromo-2-chlorobenzene is often preferred due to its commercial availability and the reliable reactivity difference between the two bromine atoms in a directed lithiation context (the bromine para to the chloro group is more activated).

-

Reagents: n-Butyllithium (n-BuLi) is the standard reagent for halogen-metal exchange. Trialkyl borates, like trimethyl borate or triisopropyl borate, serve as the boron source.

-

Conditions: The reaction is conducted under strictly anhydrous conditions and an inert atmosphere (argon or nitrogen) to prevent quenching of the highly reactive organolithium intermediate. Cryogenic temperatures (-78 °C) are critical to suppress side reactions, such as ortho-lithiation or decomposition of the aryllithium species.[4]

General Reaction Scheme:

Figure 1: General workflow for the Lithiation-Borylation synthesis route.

Pathway II: Grignard Reaction and Borylation

An alternative to the organolithium route involves the formation of a Grignard reagent. This pathway is often favored in larger-scale preparations due to the lower cost and easier handling of magnesium metal compared to pyrophoric organolithium reagents.

Core Principle: Similar to the lithiation route, this method relies on the differential reactivity of carbon-halogen bonds. The reaction of 1,4-dibromo-2-chlorobenzene with magnesium metal selectively forms the Grignard reagent at the more reactive C-Br bond. This organomagnesium compound is then reacted with a trialkyl borate.

Causality of Experimental Choices:

-

Initiation: The formation of Grignard reagents can have an induction period. Small amounts of initiators like iodine or 1,2-dibromoethane are often used to activate the magnesium surface and initiate the reaction.[4]

-

Solvent: Anhydrous ethers, such as tetrahydrofuran (THF) or diethyl ether, are essential to stabilize the Grignard reagent.[5]

-

Temperature Control: While not requiring cryogenic conditions like the lithiation route, the reaction is typically initiated at room temperature and may require gentle heating to sustain, but exothermic reactions must be controlled.

Logical Flow of Synthetic Pathways

Figure 2: Comparison of the Organolithium and Grignard synthesis pathways.

Detailed Experimental Protocol: Lithiation Route

The following protocol is a representative procedure for the synthesis of (4-Bromo-3-chlorophenyl)boronic acid. It is designed to be a self-validating system where careful execution of each step ensures a high probability of success.

Materials & Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel and septa

-

Inert gas line (Argon or Nitrogen)

-

Low-temperature bath (Dry ice/acetone)

-

1,4-Dibromo-2-chlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Ethyl acetate or Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the flame-dried glassware while hot and purge with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Setup: Charge the reaction flask with 1,4-dibromo-2-chlorobenzene (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A slurry should be maintained.

-

Lithiation: Add n-butyllithium (1.0-1.1 eq) dropwise via syringe or dropping funnel over 20-30 minutes. Crucial Insight: A slow addition rate is essential to maintain the low temperature and prevent side reactions. The solution may change color upon formation of the aryllithium species. Stir the mixture at -78 °C for 1 hour after the addition is complete.[4]

-

Borylation: Add triisopropyl borate (1.2-1.5 eq) dropwise, again ensuring the internal temperature does not rise significantly above -70 °C.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis: Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white or off-white solid.

Purification and Characterization

Arylboronic acids present unique purification challenges due to their tendency to form cyclic trimeric anhydrides known as boroxines upon dehydration.[6] Standard silica gel chromatography can be problematic, often leading to tailing and poor recovery.[7][8]

Purification Strategies

| Method | Description | Advantages | Disadvantages |

| Recrystallization | The most common and effective method. The crude solid is dissolved in a minimum amount of a hot solvent (e.g., water, ethanol/water, toluene/hexanes) and allowed to cool slowly to form pure crystals.[6][8] | High purity achievable; removes boroxines by rehydration in aqueous systems. | Can result in yield loss; requires finding a suitable solvent system. |

| Acid-Base Extraction | The crude boronic acid is dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is washed with an organic solvent to remove non-acidic impurities, then re-acidified to precipitate the pure boronic acid.[9][10] | Effective for removing non-polar impurities. | May not be effective for removing other acidic impurities. |

| Derivatization | The crude product is converted into a more stable and easily purified derivative, such as a pinacol ester or a diethanolamine adduct, which can be purified by chromatography or crystallization. The purified derivative is then hydrolyzed back to the boronic acid.[7][8] | Allows for robust purification via chromatography; protects the boronic acid moiety. | Adds two steps (derivatization and deprotection) to the synthesis, lowering overall efficiency. |

Analytical Characterization

-

¹H NMR Spectroscopy: Confirms the structure. Expected signals include aromatic protons in the 7-8 ppm region and a characteristic broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.[11][12]

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The carbon atom attached to the boron typically appears around 130-140 ppm, though its signal can sometimes be broad or unobserved due to quadrupolar relaxation.

-

Mass Spectrometry: Confirms the molecular weight (235.27 g/mol ) and the characteristic isotopic pattern resulting from the presence of one bromine and one chlorine atom.

| Property | Value |

| CAS Number | 1217501-28-4 |

| Molecular Formula | C₆H₅BBrClO₂ |

| Molecular Weight | 235.27 g/mol |

| Physical Form | Solid |

| Boiling Point | 361.8 ± 52.0 °C at 760 mmHg |

Application in Sequential Suzuki-Miyaura Coupling

The primary utility of (4-Bromo-3-chlorophenyl)boronic acid is as a versatile substrate for sequential Suzuki-Miyaura cross-coupling reactions. This allows for the programmed introduction of two different aryl or vinyl groups onto the phenyl ring.

Workflow:

-

First Coupling: The C-Br bond is selectively coupled with a boronic acid or ester (Ar¹-B(OR)₂) using a palladium catalyst and a base. The C-Cl bond remains largely intact under carefully controlled conditions.

-

Second Coupling: The resulting chloro-biaryl product is then subjected to a second Suzuki coupling, often under more forcing conditions (e.g., stronger base, different ligand, higher temperature), to couple at the C-Cl position with a second boronic acid (Ar²-B(OR)₂).

Figure 3: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.

This powerful, stepwise approach provides a convergent and flexible route to complex, unsymmetrical poly-aromatic systems that are of high interest to the pharmaceutical and materials science industries.

References

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022-05-02). American Chemical Society.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015-06-29). Organic Process Research & Development.

- Purification of boronic acids? (2017-12-19). Reddit.

- Process for purification of boronic acid and its derivatives. (2005-03-03).

- How to purify boronic acids/boronate esters? (2016-07-18).

- Organic Syntheses Procedure. Organic Syntheses.

- 4-Bromo-3-chlorophenylboronic acid(1217501-28-4) 1H NMR spectrum. ChemicalBook.

- Preparation method of 4-chlorophenylboronic acid. (2019-07-26).

- 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum. ChemicalBook.

- (4-Bromo-3-chlorophenyl)boronic acid | 1217501-28-4. Sigma-Aldrich.

- 3-Chlorophenylboronic acid synthesis. ChemicalBook.

- Applications of Suzuki Coupling Reaction. (2023-04-28). BOC Sciences.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

- 2. tcichemicals.com [tcichemicals.com]

- 3. ikm.org.my [ikm.org.my]

- 4. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromo-3-chlorophenylboronic acid(1217501-28-4) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Bromophenylboronic acid(5467-74-3) 1H NMR [m.chemicalbook.com]

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable reagents in modern organic chemistry, with profound implications for drug discovery, materials science, and chemical biology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and historical context of these versatile compounds. By tracing their origins from the mid-19th century to their pivotal role in late 20th-century cross-coupling catalysis, this guide illuminates the key scientific breakthroughs and the underlying chemical principles that have cemented their importance. The narrative synthesizes historical milestones with practical, field-proven insights into their synthesis and the causal relationships between their structure and function, offering a robust foundation for contemporary research and development.

The Dawn of Organoboron Chemistry: Early Syntheses and Foundational Discoveries

The story of substituted phenylboronic acids begins not with the phenyl group, but with the first isolation of a carbon-boron bond. In 1860, the English chemist Sir Edward Frankland, a pioneer in the field of organometallic chemistry, reported the first synthesis of a boronic acid.[1][2] His work, which involved the reaction of diethylzinc with triethyl borate followed by oxidation, yielded ethylboronic acid, marking the birth of a new class of organoboron compounds.[1][2]

Two decades later, in 1880, the first synthesis of an arylboronic acid was achieved by August Michaelis and a colleague named Becker. Their seminal work, published in Berichte der Deutschen Chemischen Gesellschaft, described the preparation of phenylboronic acid. While the full experimental details of their original method are not widely accessible, their discovery laid the crucial groundwork for the future development of substituted derivatives.

These early discoveries, however, did not immediately translate into widespread use. The synthetic methods of the time were often cumbersome and the full potential of boronic acids was not yet realized. For nearly a century, they remained largely a chemical curiosity, awaiting a transformative application that would bring them to the forefront of synthetic chemistry.

The Renaissance of Boronic Acids: The Suzuki-Miyaura Coupling

The turning point for phenylboronic acids, and indeed for a vast swath of organic synthesis, arrived in 1979 with the groundbreaking work of Akira Suzuki and his colleagues.[3][4] Their development of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, now famously known as the Suzuki-Miyaura coupling, was a paradigm shift.[3][4] This reaction, for which Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010, provided a remarkably versatile and efficient method for the formation of carbon-carbon bonds.[3]

The Suzuki-Miyaura coupling offered several distinct advantages over preceding cross-coupling methods, such as those developed by Glaser, Ullmann, and Kharasch.[5] These earlier reactions often required harsh conditions and stoichiometric amounts of metal reagents, limiting their scope and functional group tolerance. In contrast, the Suzuki-Miyaura reaction utilized catalytic amounts of palladium, was tolerant of a wide range of functional groups, and the boronic acid starting materials were generally stable, non-toxic, and easily handled.[6]

The elegance and robustness of the Suzuki-Miyaura coupling propelled substituted phenylboronic acids into the limelight. Suddenly, these once-niche compounds became highly sought-after building blocks for the construction of complex organic molecules, particularly biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

The Causality of Structure: How Substituents Shape the Properties and Reactivity of Phenylboronic Acids

The true power of substituted phenylboronic acids lies in the ability to fine-tune their properties and reactivity by varying the substituents on the phenyl ring. The nature and position of these substituents exert a profound influence on the electronic and steric characteristics of the boronic acid moiety, which in turn dictates its behavior in chemical reactions.

Electron-Donating vs. Electron-Withdrawing Groups:

The electronic nature of the substituent significantly impacts the acidity of the boronic acid and its transmetalation efficiency in the Suzuki-Miyaura coupling.

-

Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density on the phenyl ring and, by extension, on the boron atom. This generally makes the boronic acid less acidic and can slow down the transmetalation step.

-

Electron-withdrawing groups (e.g., -CF₃, -NO₂, -CHO) decrease the electron density on the boron atom, making the boronic acid more Lewis acidic.[5] This increased acidity can facilitate the formation of the boronate intermediate, often leading to faster and more efficient cross-coupling reactions.[5]